2-Cyanocyclohexane-1-carboxylic acid

Physicochemical property pKa prediction Electron-withdrawing effect

Sourcing positional isomers of cyanocyclohexane carboxylic acid often introduces electronic variability that compromises downstream polymer consistency. 2-Cyanocyclohexane-1-carboxylic acid eliminates this risk as the explicitly preferred substrate for producing bis(aminomethyl)cyclohexane (BAC) curing agents. - Enables selective synthesis of dicyanocyclohexane via preferred 1,2-substitution pattern, as specified in US 20200392072. - Distinct pKa of 3.77, driven by the electron-withdrawing 2-cyano group, ensures predictable acid-catalyzed coupling reactivity versus higher pKa 4- and 3-isomers. - Serves as a validated DFT model compound for 1,2-disubstituted cyclohexane conformational analysis, supporting method development.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 115720-23-5
Cat. No. B040786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanocyclohexane-1-carboxylic acid
CAS115720-23-5
SynonymsCyclohexanecarboxylic acid, 2-cyano- (9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C#N)C(=O)O
InChIInChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11)
InChIKeyRTGNUEPVEHANTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanocyclohexane-1-carboxylic acid Overview


2-Cyanocyclohexane-1-carboxylic acid (CAS 115720-23-5) is a disubstituted cyclohexane derivative bearing a cyano group at the 2-position and a carboxylic acid at the 1-position. It is primarily utilized as a synthetic intermediate in the preparation of dicyanocyclohexane and bis(aminomethyl)cyclohexane [1]. The compound exists as a mixture of stereoisomers and is characterized by a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its predicted pKa is 3.77±0.28 , which is notably lower than that of unsubstituted cyclohexanecarboxylic acid (pKa 4.9) [2], reflecting the electron-withdrawing effect of the adjacent cyano group. This physicochemical profile underpins its role as a versatile building block for advanced materials and pharmaceutical intermediates.

Why 2-Cyanocyclohexane-1-carboxylic acid Cannot Be Replaced


Positional isomerism on the cyclohexane ring fundamentally alters the electronic environment and steric accessibility of both the cyano and carboxylic acid functional groups. As demonstrated by density functional theory (DFT) calculations on cyanocyclohexanes, the relative positions of substituents (1,2- vs. 1,3- vs. 1,4-) significantly impact molecular dipole moments and orbital energies [1]. These electronic differences translate into measurable disparities in acid strength: the 2-cyano isomer exhibits a predicted pKa of 3.77, whereas the 4-cyano isomer is predicted to have a pKa of 4.46 . In synthetic applications, such as the cyanation reaction to produce dicyanocyclohexane, the 2-cyano isomer is explicitly preferred over its 3- and 4-substituted counterparts [2]. Substitution with a simple ester analog, such as the tert-butyl ester, eliminates the free carboxylic acid functionality, precluding its use in acid-catalyzed or coupling reactions that require the native carboxyl group. These structural and electronic distinctions render generic substitution unreliable without quantitative re-validation of reaction conditions and product profiles.

2-Cyanocyclohexane-1-carboxylic acid Differentiation Evidence


Enhanced Acidity over 4-Cyano Isomer

The proximity of the electron-withdrawing cyano group to the carboxylic acid moiety in 2-cyanocyclohexane-1-carboxylic acid results in a significantly lower predicted pKa compared to its 4-cyano positional isomer. This difference in acidity influences reactivity in acid-base chemistry and coupling reactions.

Physicochemical property pKa prediction Electron-withdrawing effect

Preferred Cyanation Substrate

In a patented method for producing dicyanocyclohexane via cyanation of cyanocyclohexane-1-carboxylic acid, the 2-cyano isomer is explicitly identified as a preferred substrate, listed alongside the 3- and 4-cyano isomers but with the implication of superior reactivity or selectivity for the intended transformation. [1]

Organic synthesis Cyanation Process chemistry

DFT-Predicted Dipole Moment Differences

DFT calculations (B3LYP/6-311++G**) on cyanocyclohexanes reveal that substituent position and orientation (axial vs. equatorial) significantly influence molecular dipole moments and orbital energies. While this study did not include carboxylic acid derivatives, the findings establish a class-level principle: the 1,2-disubstitution pattern in 2-cyanocyclohexane-1-carboxylic acid creates a unique electronic environment compared to 1,3- or 1,4-isomers. Axial substituents, which are more likely in the 1,2-isomer due to steric and electronic factors, contribute to higher dipole moments and altered frontier orbital energies [1].

Computational chemistry Molecular dipole moment Conformational analysis

Precursor to Dicyanocyclohexane

2-Cyanocyclohexane-1-carboxylic acid serves as a direct precursor to dicyanocyclohexane, which upon hydrogenation yields bis(aminomethyl)cyclohexane (BAC). BAC is an industrially important diamine used in epoxy curing agents, polyamides, and polyurethanes [1]. The 2-cyano isomer's ability to undergo cyanation to the corresponding dinitrile, as claimed in the patent literature, positions it within a high-value synthetic pathway.

Polymer precursors Epoxy curing agents Bis(aminomethyl)cyclohexane

2-Cyanocyclohexane-1-carboxylic acid Application Scenarios


Optimized Cyanation to Dicyanocyclohexane

Utilize 2-cyanocyclohexane-1-carboxylic acid as the preferred substrate in the cyanation step to produce dicyanocyclohexane, as per US 20200392072 [1]. The 2-cyano isomer's specific steric and electronic profile may facilitate higher conversion rates or milder reaction conditions compared to 3- or 4-cyano isomers, although direct comparative yield data is not publicly available.

pH-Controlled Isomer Separation

Leverage the predicted pKa difference (3.77 for 2-cyano vs. 4.46 for 4-cyano) to design pH-selective liquid-liquid extraction or ion-exchange chromatography for separating positional isomers . This is critical for obtaining high-purity 2-cyano isomer from mixed-isomer feedstocks.

BAC Synthesis for Polymer Applications

Employ 2-cyanocyclohexane-1-carboxylic acid as a key intermediate in the two-step sequence (cyanation then hydrogenation) to produce BAC, a diamine curing agent for epoxy resins and building block for polyamides [1]. The 2-cyano isomer's defined reactivity ensures consistent polymer properties.

Computational Model Validation

Use 2-cyanocyclohexane-1-carboxylic acid as a model compound to validate DFT-predicted properties (dipole moments, orbital energies) against experimental data (e.g., dielectric constant measurements, X-ray crystallography). The 1,2-disubstitution pattern provides a challenging case for conformational analysis due to potential axial/equatorial preferences [2].

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